REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:17](=O)[C:16]3[C:11](=[CH:12][C:13]([O:23][CH3:24])=[C:14]([O:21][CH3:22])[C:15]=3[O:19][CH3:20])[CH2:10]2)=[CH:5][CH:4]=1>C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:17][C:16]3[C:11](=[CH:12][C:13]([O:23][CH3:24])=[C:14]([O:21][CH3:22])[C:15]=3[O:19][CH3:20])[CH2:10]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
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250 mg
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C1CC2=CC(=C(C(=C2C1=O)OC)OC)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was subjected to hydrogenolysis at 42 psi hydrogen pressure until the absorption of hydrogen
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Type
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FILTRATION
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Details
|
Filtration and evaporation of the reaction solution
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Type
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CUSTOM
|
Details
|
gave an oil
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Type
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CUSTOM
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Details
|
It was purified by flash chromatography (ether:hexane, 70:30 by volume, silica gel 230-400 mesh)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1CC2=CC(=C(C(=C2C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 96.2% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |